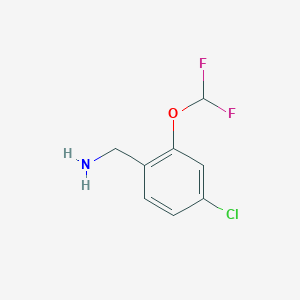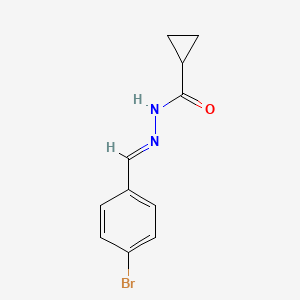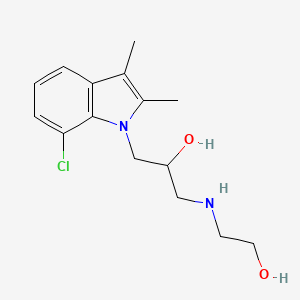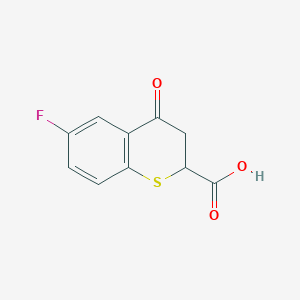
(4-Chloro-2-(difluoromethoxy)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(difluoromethoxy)benzylamine is an organic compound with the molecular formula C8H9ClF2NO It is a derivative of benzylamine, where the benzene ring is substituted with a chlorine atom at the 4-position and a difluoromethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(difluoromethoxy)benzylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-2-nitroanisole.
Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group is then substituted with a difluoromethoxy group using a difluoromethylating agent like difluoromethyl ether in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(difluoromethoxy)benzylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The compound can be reduced to remove the chlorine or difluoromethoxy groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted benzylamines.
Scientific Research Applications
4-Chloro-2-(difluoromethoxy)benzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(difluoromethoxy)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and difluoromethoxy groups can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(difluoromethoxy)aniline: Similar structure but with an aniline group instead of a benzylamine group.
4,5-Dichloro-2-(difluoromethoxy)benzylamine: Contains an additional chlorine atom at the 5-position.
4-(Trifluoromethoxy)benzylamine: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
4-Chloro-2-(difluoromethoxy)benzylamine is unique due to the presence of both chlorine and difluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8ClF2NO |
|---|---|
Molecular Weight |
207.60 g/mol |
IUPAC Name |
[4-chloro-2-(difluoromethoxy)phenyl]methanamine |
InChI |
InChI=1S/C8H8ClF2NO/c9-6-2-1-5(4-12)7(3-6)13-8(10)11/h1-3,8H,4,12H2 |
InChI Key |
MJBVUQNUOXYRLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Amino-3-(Boc-amino)-spiro[5.5]undecane HCl](/img/structure/B14873180.png)








![1,3,8-Triazaspiro[4.6]undecane-2,4,9-trione](/img/structure/B14873211.png)


![3,5-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B14873228.png)
![Genistein 7-O-beta-D-glucopyranoside-4'-O-[alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside]](/img/structure/B14873230.png)
